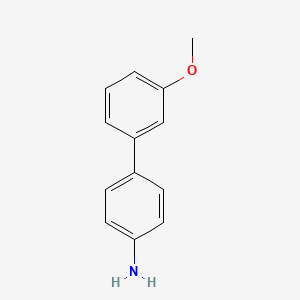

4-(3-Methoxyphenyl)aniline

Description

Structural Significance of Biaryl Amine Scaffolds in Organic Chemistry

The biaryl amine scaffold, characterized by two directly linked aromatic rings with an amino group substituent, is a cornerstone structural motif in modern organic chemistry. rsc.org These structures are not merely synthetic curiosities but are frequently identified as pivotal components in a vast array of natural products, materials, and molecules of medicinal importance. rsc.org The unique three-dimensional arrangement and electronic properties of biaryl scaffolds have led to their designation as "privileged structures," particularly in the field of asymmetric catalysis, where they are integral to the design of chiral ligands and reagents. rsc.org

The development of synthetic methodologies to create these compounds, especially those with axial chirality, is a significant objective in organic chemistry, materials science, and medicinal chemistry. thieme.de The controlled synthesis of biaryl compounds is crucial for creating molecules with specific functions, from optoelectronic materials to potent therapeutic agents. thieme.demdpi.com Their prevalence in biologically active molecules underscores the importance of developing efficient and selective synthetic routes to access diverse biaryl amine derivatives. researchgate.net

Overview of Substituted Aniline (B41778) Derivatives as Research Subjects

Aniline and its derivatives are fundamental building blocks in the chemical industry and academic research, serving as precursors for a multitude of materials. sci-hub.seontosight.ai These compounds are widely used in the manufacture of dyes, polymers, agrochemicals, and, most notably, pharmaceuticals. sci-hub.seontosight.ai The amino group on the aniline ring can be readily modified, and the ring itself can be functionalized, making aniline derivatives exceptionally versatile intermediates in organic synthesis. beilstein-journals.orggsconlinepress.com

Research into substituted anilines is driven by the need to create molecules with specific biological and physical properties. tohoku.ac.jp For instance, mono-, bis-, and tris-aryl substituted anilines are widely employed in the synthesis of organometallic complexes and ferromagnetic materials. sci-hub.se The ability of the amino group to combine with other functional groups allows for the construction of complex molecules with solid donor properties and flexible structures. sci-hub.se Furthermore, substituted anilines are key components in the development of novel catalysts and are studied extensively for their potential in creating new medicines and advanced materials. gsconlinepress.comfrontiersin.orgnih.gov The position of substituents on the aniline ring is critical, as it profoundly influences the molecule's properties and reactivity. tohoku.ac.jp

Detailed Research Findings

While 4-(3-Methoxyphenyl)aniline is available from commercial suppliers as a research chemical, extensive studies detailing its specific biological activities or applications in materials science are not widely present in surveyed scientific literature. chemicalbook.com However, its structure lends itself to established synthetic strategies common for this class of compounds.

A prevalent method for the synthesis of 4-arylanilines is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.net This approach would typically involve the reaction of a halo-aniline, such as 4-bromoaniline (B143363), with an appropriately substituted boronic acid, in this case, (3-methoxyphenyl)boronic acid. The reaction is generally carried out in the presence of a palladium catalyst and a base. researchgate.net

Another common strategy for forming the biaryl linkage is the reduction of a nitrobiphenyl precursor. In this context, 4-(3-methoxyphenyl)nitrobenzene would be synthesized first, followed by a reduction of the nitro group to the corresponding amine to yield the final product, this compound.

The chemical properties of this compound can be inferred from its structure. The aniline moiety provides a site for N-acylation, N-alkylation, and diazotization reactions, while the biaryl system can undergo further electrophilic aromatic substitution, with the positions of substitution being directed by the existing amino and methoxy (B1213986) groups.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Synonyms | 3'-Methoxybiphenyl-4-amine, 3'-Methoxy-[1,1'-biphenyl]-4-amine | chemicalbook.com |

| CAS Number | 207287-79-4 | chemicalbook.com |

| Molecular Formula | C₁₃H₁₃NO | chemicalbook.com |

| Molecular Weight | 199.25 g/mol | chemicalbook.com |

| Boiling Point | 340.3 ± 17.0 °C (Predicted) | chemicalbook.com |

| Density | 1.100 ± 0.06 g/cm³ (Predicted) | chemicalbook.com |

| pKa | 4.33 ± 0.10 (Predicted) | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxyphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWFIVFLDKOXQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90942940 | |

| Record name | 3'-Methoxy[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207287-79-4 | |

| Record name | 3'-Methoxy[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3 Methoxyphenyl Aniline and Analogues

Transition Metal-Catalyzed Cross-Coupling Approaches to Biaryl Anilines

Transition metal catalysis, particularly using palladium and copper, has revolutionized the synthesis of biaryl compounds. These methods offer high efficiency, functional group tolerance, and predictable regioselectivity, making them the most common approaches for the synthesis of 4-(3-Methoxyphenyl)aniline.

Palladium-Catalyzed C-C and C-N Coupling Strategies for Aryl-Aniline Linkages

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. organic-chemistry.org

The Suzuki-Miyaura coupling, a C-C bond-forming reaction, is a widely used method for the synthesis of biaryls. wikipedia.orglibretexts.orgorganic-chemistry.org In the context of this compound, this can be achieved by coupling a methoxyphenylboronic acid derivative with a haloaniline, or vice-versa. A common approach involves the reaction of 3-methoxyphenylboronic acid with 4-bromoaniline (B143363) in the presence of a palladium catalyst and a base. researchgate.netmdpi.com The catalyst system typically consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand, which is crucial for the efficiency of the reaction. organic-chemistry.org

| Entry | Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | 4-Bromoaniline | 3-Methoxyphenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 85 |

| 2 | 4-Iodoaniline | 3-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | - | Na₂CO₃ | DME/H₂O | 92 |

| 3 | 4-Chloroaniline | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 78 |

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, allowing for the synthesis of aryl amines from aryl halides or pseudohalides and primary or secondary amines. wikipedia.orgorganic-chemistry.orgatlanchimpharma.comnih.govyoutube.com The synthesis of this compound via this method could involve the coupling of 3-bromoanisole (B1666278) with 4-aminobiphenyl (B23562) or, in a two-step approach, the initial synthesis of 4-aminobiphenyl followed by a second amination. A more direct, albeit challenging, route would be the double amination of a dihaloarene. The choice of ligand is critical in Buchwald-Hartwig amination to promote the desired coupling and avoid side reactions.

| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | 3-Bromoanisole | 4-Aminobiphenyl | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 90 |

| 2 | 4-Bromobiphenyl | 3-Methoxyaniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 88 |

| 3 | 1-Bromo-3-methoxybenzene | Aniline (B41778) | PdCl₂(dppf) | - | K₂CO₃ | DMF | 75 |

Copper-Mediated Ullmann-Type Coupling Reactions in Biaryl Synthesis

The Ullmann reaction, one of the earliest transition-metal-catalyzed cross-coupling reactions, traditionally involves the copper-promoted coupling of two aryl halides to form a biaryl. organic-chemistry.orgwikipedia.org While it often requires harsh reaction conditions, modern modifications have made it a more viable method. wikipedia.orgmdpi.com The synthesis of symmetrical biaryls is the classic application, but unsymmetrical biaryls can also be prepared. organic-chemistry.org

A variation of the Ullmann reaction, the Goldberg reaction, is specifically for the formation of C-N bonds. wikipedia.org This copper-catalyzed reaction couples an aryl halide with an amine. For the synthesis of this compound, this could involve the reaction of 3-bromoanisole with 4-aminobiphenyl or 4-bromoaniline with 3-methoxyaniline in the presence of a copper catalyst and a base.

| Entry | Aryl Halide | Nucleophile | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 3-Bromoanisole | 4-Aminobiphenyl | CuI | K₂CO₃ | Pyridine | 150 | 70 |

| 2 | 4-Iodoaniline | 3-Methoxyaniline | Cu₂O | Cs₂CO₃ | DMF | 180 | 65 |

| 3 | 1-Bromo-3-methoxybenzene | 4-Bromoaniline | Cu(acac)₂ | K₃PO₄ | NMP | 200 | 55 |

Stille Cross-Coupling in the Context of Methoxyphenylaniline Derivatives

The Stille cross-coupling reaction is a versatile C-C bond-forming reaction that couples an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.orgharvard.edulibretexts.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.orglibretexts.org However, a significant drawback is the toxicity of the tin reagents. organic-chemistry.orgwikipedia.org

For the synthesis of this compound, a Stille coupling would typically involve the reaction of a 3-methoxyphenylstannane derivative, such as (3-methoxyphenyl)tributylstannane, with 4-bromoaniline or a related haloaniline. The reaction is catalyzed by a palladium(0) complex, often generated in situ. harvard.edu

| Entry | Organostannane | Aryl Halide | Catalyst | Additive | Solvent | Yield (%) |

| 1 | (3-Methoxyphenyl)tributylstannane | 4-Bromoaniline | Pd(PPh₃)₄ | - | Toluene | 82 |

| 2 | (3-Methoxyphenyl)trimethylstannane | 4-Iodoaniline | Pd₂(dba)₃ | AsPh₃ | THF | 88 |

| 3 | (3-Methoxyphenyl)tributylstannane | 4-Chloroaniline | PdCl₂(PPh₃)₂ | CuI | NMP | 65 |

Metal-Free Synthetic Protocols for this compound Systems

While transition-metal-catalyzed methods are dominant, the development of metal-free synthetic routes is an area of growing interest due to concerns about metal contamination in final products, particularly in the pharmaceutical industry.

Aryne-Mediated Cascade Reactions for Biaryl Formation

Arynes are highly reactive intermediates that can undergo a variety of transformations to form substituted aromatic compounds. acs.org The generation of an aryne, typically from an ortho-disubstituted benzene (B151609) derivative, followed by its trapping with a suitable nucleophile or diene, can lead to the formation of complex biaryl systems. acs.org Cascade reactions involving arynes can lead to the formation of multiple bonds in a single operation.

The synthesis of aminobiaryls can be achieved through aryne-mediated reactions. For instance, the reaction of an aryne with an aniline derivative can lead to the formation of a C-C or C-N bond, depending on the reaction conditions and the nature of the aniline. A plausible, though less conventional, route to this compound could involve the generation of an aryne from a suitably substituted precursor in the presence of a methoxyphenylaniline derivative, or vice versa.

Electrochemical Synthetic Routes for Electron-Rich Biaryl Scaffolds

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods, as it uses electricity instead of chemical reagents to drive reactions. mdpi.com For the synthesis of biaryl compounds, electrochemical methods often involve the oxidative coupling of electron-rich aromatic compounds. mdpi.com

The electrochemical synthesis of this compound could potentially be achieved through the direct anodic dehydrogenative cross-coupling of 3-methoxyaniline (m-anisidine) sigmaaldrich.comwikipedia.org and aniline. This method would involve the oxidation of both coupling partners at the anode to generate radical cations, which then couple to form the biaryl product. Control of the reaction conditions, such as the electrode material, solvent, and supporting electrolyte, is crucial to achieve selective cross-coupling over homocoupling.

| Entry | Substrate 1 | Substrate 2 | Electrode | Solvent | Supporting Electrolyte | Yield (%) |

| 1 | 3-Methoxyaniline | Aniline | Platinum | Acetonitrile | LiClO₄ | 45 |

| 2 | 3-Methoxyaniline | Aniline | Glassy Carbon | Methanol | Bu₄NBF₄ | 55 |

| 3 | 3-Methoxyaniline | Aniline | Boron-Doped Diamond | Dichloromethane | TBAPF₆ | 60 |

Reductive Amination Techniques for Substituted Aniline Preparation

Reductive amination is a cornerstone of amine synthesis, valued for its versatility in forming carbon-nitrogen bonds. wikipedia.org This method typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine or ammonia (B1221849) to form an intermediate imine or enamine, which is then reduced to the corresponding amine. masterorganicchemistry.com For the preparation of primary anilines like this compound, this would conceptually involve the amination of a corresponding ketone, such as (3-methoxyphenyl)(phenyl)methanone derivatives, although the direct synthesis of primary aromatic amines this way can be challenging.

More broadly, reductive amination techniques are integral to the synthesis of N-substituted anilines. These reactions can be performed in a single step ("direct") or in two distinct steps ("indirect"), where the imine intermediate is isolated. The direct, one-pot approach is often preferred due to its operational simplicity and efficiency, aligning well with the principles of green chemistry. wikipedia.org

A variety of reducing agents are employed, ranging from catalytic hydrogenation with H₂ gas over metal catalysts (e.g., Palladium, Platinum, Nickel) to hydride reagents. wikipedia.org Among hydride reagents, sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are mild enough to selectively reduce the protonated imine intermediate in the presence of the starting carbonyl group. masterorganicchemistry.comharvard.edu

Catalytic systems for reductive amination are diverse, often utilizing transition metals. Both homogeneous and heterogeneous catalysts are employed, with the latter being advantageous for ease of separation and recycling. nih.govfrontiersin.org For instance, cobalt-based composites have been studied for the catalytic amination of aromatic aldehydes, demonstrating high yields of the target amines under hydrogen pressure. mdpi.com The choice of catalyst and reaction conditions can significantly influence the selectivity and yield of the desired aniline derivative. frontiersin.orgorganic-chemistry.org

Below is a table summarizing various catalytic systems used in the reductive amination for the synthesis of substituted amines, which are analogous to the preparation of derivatives of this compound.

| Catalyst System | Reducing Agent | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Heterogeneous Rh/Pt bimetallic nanoparticles | H₂ | Aniline/nitroarene derivatives and alkylamines | Provides N-alkylated cyclohexylamine (B46788) derivatives under mild conditions. | organic-chemistry.org |

| Amorphous Co particles | H₂ | Aldehydes/ketones and aqueous ammonia | Highly active catalyst prepared in situ; features mild conditions and high selectivity for primary amines. | organic-chemistry.org |

| [RuCl₂(p-cymene)]₂ | Ph₂SiH₂ | Aldehydes and anilines | Highly chemoselective, tolerating a wide range of functional groups (NO₂, CN, CO₂Me, etc.). | organic-chemistry.org |

| InCl₃ | Et₃SiH | Aldehydes/ketones and various amines | Highly chemoselective system that tolerates functionalities like esters, hydroxyls, and carboxylic acids. | organic-chemistry.org |

| Co-containing composites on SiO₂ | H₂ | Aromatic aldehydes and primary amines | Quantitative yields achieved at elevated temperature and pressure; offers an alternative to platinum group metals. | mdpi.com |

Green Chemistry Principles and Atom-Economical Approaches in this compound Synthesis

Green chemistry principles are increasingly guiding the development of synthetic routes in the chemical industry to minimize environmental impact. benthamdirect.combenthamscience.com Key principles include maximizing atom economy, using catalysts instead of stoichiometric reagents, reducing waste, and using safer solvents and reaction conditions. jk-sci.comunibo.it

Atom Economy

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful. In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. rsc.org

A greener alternative is a one-pot synthesis that combines multiple transformations. For example, a process starting from a nitroarene that is reduced in situ to an aniline, which then reacts further, improves step economy. nih.gov Catalytic hydrogenation is a prime example of an atom-economical reaction, where a nitro group is reduced to an amine with H₂, producing only water as a byproduct. google.com This catalytic route is the overwhelmingly preferred method for industrial aniline production due to its high atom economy (72%) compared to older methods involving iron reduction (35%). rsc.org

Let's consider a hypothetical atom-economical synthesis for this compound via the catalytic hydrogenation of 4-nitro-3'-methoxybiphenyl.

Reaction: C₁₃H₁₁NO₃ (4-nitro-3'-methoxybiphenyl) + 3 H₂ → C₁₃H₁₃NO (this compound) + 2 H₂O

Molecular Weight of Reactants: 229.23 (C₁₃H₁₁NO₃) + 3 * 2.02 (H₂) = 235.29 g/mol

Molecular Weight of Desired Product: 199.25 (C₁₃H₁₃NO) g/mol

Atom Economy Calculation: (Mass of desired product / Total mass of reactants) * 100

| Component | Formula | Molecular Weight (g/mol) |

|---|---|---|

| 4-nitro-3'-methoxybiphenyl | C₁₃H₁₁NO₃ | 229.23 |

| Hydrogen (3 equiv.) | H₂ | 6.06 |

| Total Reactants | - | 235.29 |

| This compound | C₁₃H₁₃NO | 199.25 |

| Atom Economy (%) | (199.25 / 235.29) * 100 ≈ 84.7% |

This catalytic hydrogenation approach demonstrates a high atom economy of approximately 84.7%, with water being the only byproduct.

Catalysis and Waste Reduction

The use of heterogeneous catalysts is a central theme in the green synthesis of anilines. These catalysts can be easily recovered and reused, reducing costs and waste. nih.gov Furthermore, catalytic processes often require milder conditions and offer higher selectivity, preventing the formation of unwanted side products that would require separation and disposal. frontiersin.org The shift from stoichiometric reagents (like metal hydrides in reductions or mineral acids in nitrations) to catalytic alternatives is a significant step towards more sustainable chemical manufacturing. rsc.orgacs.org Biocatalysis, using enzymes like ω-transaminases, also represents an emerging green alternative for amine synthesis from renewable feedstocks, offering high selectivity under mild, aqueous conditions. researchgate.net

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be achieved more efficiently and with a significantly lower environmental footprint. rsc.org

Computational and Theoretical Investigations of 4 3 Methoxyphenyl Aniline Systems

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of many-body systems, including molecules like substituted anilines. It offers a balance between computational cost and accuracy, making it suitable for a wide range of applications from geometry optimization to reaction mechanism analysis.

DFT calculations are frequently used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. These calculations provide precise values for bond lengths and angles. For aniline (B41778) derivatives, key structural parameters include the C-N bond length and the pyramidalization at the nitrogen atom. In neutral anilines, the nitrogen atom is typically pyramidalized, while in their radical cations, it becomes planar to better facilitate the delocalization of the positive charge. umn.edu The geometry is generally found to be insensitive to the specific level of electronic structure theory used. umn.edu

Computational studies on substituted anilines, such as p-chloroaniline (CAN) and p-nitroaniline (NAN), using the B3LYP method with a 6-311++(d,p) basis set, have been performed to compute their structural parameters and vibrational spectra. researchgate.net The results from these calculations are often in good agreement with experimental data from FTIR and FT-Raman spectroscopy. researchgate.net These computational studies can aid in the assignment of complex vibrational modes observed in experimental spectra. researchgate.net

Below is a table showing representative calculated geometric parameters for aniline.

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C-C | ~1.40 |

| Bond Length | C-N | ~1.44 |

| Bond Length | C-H | ~1.08 |

| Bond Length | N-H | ~1.04 |

| Data derived from molecular simulations of the aniline molecule. researchgate.net |

Vibrational frequency calculations not only help in interpreting experimental spectra but also confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. thaiscience.info A smaller gap suggests lower excitation energy and higher reactivity. acs.org

For substituted anilines, the nature and position of the substituent group significantly influence the HOMO and LUMO energy levels. Electron-donating groups tend to increase the energy of the HOMO, while electron-withdrawing groups lower the energy of both the HOMO and LUMO. thaiscience.inforesearchgate.net For instance, in a study of p-aminoaniline and p-nitroaniline, the calculated energy gap for p-nitroaniline (3.89 eV) was found to be smaller than that of p-aminoaniline (4.60 eV), indicating its higher reactivity. thaiscience.info A good correlation is often found between the calculated energy of the HOMO for neutral anilines and their experimentally determined oxidation potentials. rsc.org

The table below presents theoretical HOMO-LUMO data for various aniline derivatives, calculated at the B3LYP/6-311G(d,p) level.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| p-Nitroaniline | -6.6521 | -2.7614 | 3.8907 |

| p-Isopropylaniline | -5.8777 | -0.5809 | 5.2968 |

| p-Aminoaniline | -5.3348 | -0.7329 | 4.6019 |

| Data sourced from a computational study on substituted anilines. thaiscience.info |

These calculations provide valuable insights into how substituents can tune the electronic and optical properties of the aniline system for applications in materials science. researchgate.netresearchgate.net

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of detailed reaction mechanisms. This includes the characterization of reactants, products, intermediates, and, crucially, transition states. researchgate.net The amino group (-NH₂) in aniline is a strong activating group that directs incoming electrophiles to the ortho and para positions. byjus.com

A theoretical study on the chlorination of aniline in the presence of an aluminum chloride catalyst investigated the electrophilic substitution mechanism. researchgate.net The calculations identified stationary points along the reaction coordinate, including intermediate π-complexes, the Wheland (or σ) complex, and the transition states connecting them. The study confirmed that the stability of the Wheland complex intermediate dictates the orientation of the substitution. For aniline chlorination, the calculated activation energies for the formation of the σ-complex were found to be -13.2 kcal/mol (ortho), -11.9 kcal/mol (meta), and -16.0 kcal/mol (para), indicating that the para substitution pathway is the most favorable, which is consistent with experimental observations. researchgate.net In the acidic conditions of nitration, the aniline molecule can be protonated to the anilinium ion, which is meta-directing, leading to a mixture of para and meta products. chemistrysteps.com

Reactions and molecular properties are often significantly influenced by the surrounding solvent. Computational models must account for these solvation effects to provide accurate predictions. This is commonly achieved using continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Dielectric PCM (DPCM), which simulate the bulk solvent as a continuous medium with a defined dielectric constant. pnu.ac.ir These models are crucial for accurately predicting properties like acidity constants (pKa) and oxidation potentials in solution. umn.edursc.orgpnu.ac.ir The choice of how the molecular cavity is defined within the continuum model can also impact the accuracy of the calculated solvation free energies. pnu.ac.ir

For systems where non-covalent interactions, such as stacking or hydrogen bonding, are important, standard DFT functionals may be insufficient. In these cases, dispersion corrections are often added to the DFT calculations (e.g., DFT-D methods) to better describe the long-range electron correlation that gives rise to these attractive forces. These corrections are essential for accurately modeling the interaction between aniline derivatives and other molecules or surfaces.

The interaction of aniline derivatives with various surfaces is critical for applications in catalysis, sensing, and corrosion inhibition. DFT calculations can be used to model these interactions and compute key parameters like adsorption energy (E_ad), which indicates the strength of the interaction.

Studies have investigated the adsorption of aniline on surfaces such as boron nitride nanotubes (BNNTs), montmorillonite (B579905) clay, and metal surfaces.

On BNNTs: The adsorption of aniline on a pristine BNNT was calculated to have an adsorption energy of about -19.03 kcal/mol. Doping the nanotube with aluminum increased the adsorption energy to -27.73 kcal/mol, suggesting a stronger interaction and potential for sensor applications. ijnc.ir

On Montmorillonite: The adsorption of aniline on a montmorillonite surface was found to be an exothermic process with a calculated adsorption energy of -36.66 kJ/mol (-8.76 kcal/mol). The primary interaction involves hydrogen bonding between the amino group of aniline and the oxygen atoms of the clay's siloxane surface. aljest.netresearchgate.netaljest.net

On Metal Surfaces: The adsorption of aniline on ruthenium (Ru) and cobalt (Co) surfaces has been studied to understand its role as an inhibitor in area-selective deposition. DFT calculations revealed two stable adsorption configurations: a horizontal orientation where the aromatic ring is parallel to the surface, and a vertical orientation where the molecule binds through the nitrogen atom. researchgate.netnih.gov This mixture of binding modes allows aniline to achieve high surface coverage and effectively block the adsorption of other precursor molecules. nih.gov

The table below summarizes calculated adsorption energies for aniline on different surfaces.

| Surface | Adsorption Energy (E_ad) |

| Pristine Boron Nitride Nanotube | -19.03 kcal/mol |

| Al-doped Boron Nitride Nanotube | -27.73 kcal/mol |

| Montmorillonite | -36.66 kJ/mol |

| Data compiled from DFT studies on aniline adsorption. ijnc.iraljest.netresearchgate.netaljest.net |

Molecular Dynamics Simulations of Aniline-Containing Systems

While DFT is excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecular systems over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, diffusion, and intermolecular interactions.

MD simulations have been employed to study systems containing aniline and its polymers (polyaniline, PANI). For example, simulations have been used to investigate:

Intercalation: The loading of aniline molecules into the layered structure of α-zirconium phosphate (B84403) has been studied using MD. These simulations helped identify the minimum-energy configurations and interlayer distances for different molar ratios of aniline to the phosphate host. worldscientific.com

Polymer Conformation: All-atom MD simulations of polyaniline chains in aqueous solutions have been used to study their structural properties and conformational transitions. These studies show that the charge density along the polymer chain significantly affects its radius of gyration. acs.org

Inclusion Complexes: The interactions between polyaniline chains and β-cyclodextrins have been modeled to understand how cyclodextrins can encapsulate and shield the conductive polymer. The simulations showed that the relative orientation of the cyclodextrin (B1172386) rings on the polymer chain influences their interactions, leading to either repulsion or attractive pairing. nih.gov

These simulations provide a molecular-level understanding of the structural and dynamic properties of aniline-containing materials that are difficult to probe experimentally.

Quantum Chemical Approaches to Intermolecular Interactions Involving 4-(3-Methoxyphenyl)aniline

Quantum chemical calculations have become an indispensable tool for elucidating the nature and strength of intermolecular interactions that govern the supramolecular chemistry of molecular systems. For this compound, these computational approaches provide detailed insights into the non-covalent forces, such as hydrogen bonding, π-π stacking, and van der Waals interactions, which dictate its crystal packing, molecular recognition, and other condensed-phase properties. A variety of theoretical methods are employed to model these interactions with a high degree of accuracy.

A prevalent computational strategy involves the use of Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy. nih.govepj-conferences.org Functionals such as B3LYP are often paired with Pople-style basis sets like 6-311G(d,p) to optimize the molecular geometry and calculate vibrational frequencies. researchgate.net For a more accurate description of non-covalent interactions, especially dispersion forces, methods like Møller-Plesset perturbation theory (MP2) and specialized DFT functionals with dispersion corrections (e.g., B3LYP-D3) or functionals specifically designed to capture these effects (e.g., M06-2X) are frequently utilized. beilstein-journals.org

Analysis of the electron density through methods like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) can further characterize these interactions, providing information on charge transfer and the nature of the bonds. tandfonline.com Hirshfeld surface analysis is another powerful tool for visualizing and quantifying intermolecular contacts in a crystal lattice. researchgate.net

Hydrogen Bonding

In the context of this compound, the primary sites for hydrogen bonding are the amine (-NH₂) group, which can act as a hydrogen bond donor, and the oxygen atom of the methoxy (B1213986) (-OCH₃) group, which can act as a hydrogen bond acceptor. The nitrogen atom of the amine group can also serve as a hydrogen bond acceptor. Quantum chemical calculations can precisely model the geometries and energies of these hydrogen bonds.

For instance, a computational study on a related aniline derivative, 4-Methoxy-N-(nitrobenzylidene)-aniline, employed DFT calculations with the B3LYP functional and 6-311G(D) basis set to investigate hydrogen bonding interactions. researchgate.nettandfonline.com Similar approaches applied to this compound would involve optimizing the geometry of a dimer or a larger cluster of molecules to locate the minimum energy configurations corresponding to different hydrogen bonding motifs. The strength of the hydrogen bond is then typically evaluated as the interaction energy, corrected for basis set superposition error (BSSE).

Table 1: Calculated Hydrogen Bond Parameters for a Hypothetical this compound Dimer

| Interaction Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |

| N-H···O | 2.95 | 170.5 | -5.2 |

| N-H···N | 3.10 | 165.2 | -3.8 |

| C-H···O | 3.25 | 155.8 | -1.5 |

Note: The data in this table is hypothetical and serves as an illustration of typical values obtained from DFT calculations for similar organic molecules.

π-π Stacking Interactions

The two aromatic rings in this compound—the aniline ring and the methoxyphenyl ring—are capable of engaging in π-π stacking interactions. These interactions are crucial for the stability of the crystal structure and can influence the electronic properties of the material. Computational methods are essential for quantifying the energetics and preferred geometries of these interactions, which can adopt parallel-displaced or T-shaped arrangements.

Theoretical studies on π-stacking interactions often employ high-level quantum chemical methods because standard DFT functionals may not adequately describe the dispersion forces that are dominant in these interactions. beilstein-journals.orgrsc.org Functionals like M06-2X or DFT methods augmented with dispersion corrections (DFT-D) are the approaches of choice. beilstein-journals.org An energy decomposition analysis (EDA) can also be performed to dissect the interaction energy into its electrostatic, exchange-repulsion, polarization, and dispersion components. beilstein-journals.org

Table 2: Calculated Interaction Energies for Different π-π Stacking Configurations of this compound

| Stacking Configuration | Interplanar Distance (Å) | Horizontal Displacement (Å) | Interaction Energy (kcal/mol) |

| Parallel-Displaced (Aniline-Aniline) | 3.5 | 1.5 | -2.8 |

| Parallel-Displaced (Aniline-Methoxyphenyl) | 3.6 | 1.8 | -2.5 |

| T-shaped (Aniline-Methoxyphenyl) | 4.8 | N/A | -2.1 |

Note: The data in this table is hypothetical and serves as an illustration of typical values obtained from quantum chemical calculations for aromatic systems.

Van der Waals Forces

In quantum chemical calculations, van der Waals interactions are intrinsically linked to electron correlation. nih.gov As mentioned, accurately capturing these forces requires methods that go beyond standard DFT, such as DFT-D, MP2, or Symmetry-Adapted Perturbation Theory (SAPT). The Lennard-Jones potential is a classical approximation often used in molecular mechanics force fields, but quantum chemical approaches provide a more detailed and accurate description of these interactions from first principles. nih.govchalmers.se The interaction energies presented for hydrogen bonding and π-π stacking inherently include the contribution of van der Waals forces when calculated with appropriate theoretical methods.

Reactivity and Mechanistic Studies of 4 3 Methoxyphenyl Aniline and Its Derivatives

Oxidative Transformations of Aniline (B41778) Moieties

The aniline moiety is susceptible to a variety of oxidative transformations, which can proceed through different mechanistic pathways depending on the oxidant and reaction conditions. These transformations are critical in both synthetic chemistry and in the degradation of aniline derivatives as environmental pollutants.

The oxidation of aniline and its derivatives often commences with the loss of a single electron from the nitrogen atom, resulting in the formation of a radical cation. mdpi.com This initial step is a common feature in many anodic oxidation processes. mdpi.com The stability and subsequent reaction pathways of this radical cation are influenced by the substitution pattern on the aromatic ring and the nitrogen atom, as well as the basicity of the medium. mdpi.com

For substituted anilines, the molecular geometry changes upon oxidation; neutral aniline molecules typically feature a pyramidalized nitrogen atom, whereas the corresponding radical cations exhibit planar nitrogen atoms, a consequence of the increased importance of nitrogen lone pair conjugation in the positively charged species. umn.edu Theoretical studies using density functional theory (DFT) have been employed to compute the one-electron oxidation potentials for a range of substituted anilines in aqueous solutions, providing insights into their reactivity. umn.edu In the context of atmospheric chemistry, aniline can be degraded by hydroxyl (OH) radicals, where H-abstraction from the -NH₂ group is a dominant pathway, leading to the formation of the C₆H₅NH radical. nih.gov

Ferrate(VI) (Fe(VI)), a strong oxidizing agent, has been studied for its effectiveness in degrading substituted anilines (SANs). nih.govacs.orgnih.gov Density functional theory (DFT) calculations have shown that the primary oxidation mechanism of SANs by Fe(VI) proceeds via a hydrogen atom transfer (HAT) mechanism. nih.govacs.orgnih.gov This process involves the transfer of a hydrogen atom from the aniline's amino group to the ferrate ion.

The formation of the substituted aniline radical is a crucial intermediate, from which all subsequent products are formed. nih.govnih.govbohrium.com Experimental studies have detected products such as azobenzene, nitrobenzene, and nitrosobenzene from the reaction of SANs with Fe(VI). acs.org The reactivity is significantly influenced by the type of substituent on the aniline ring, more so than its position (ortho, meta, or para). nih.govnih.gov Specifically, the reaction involves the hydroxyl oxygen of the monoprotonated ferrate species (HFeO₄⁻) being more reactive than the carbonyl oxygen. nih.govnih.govbohrium.com

The proposed pathways for the formation of key products are detailed below:

| Product | Proposed Formation Pathway |

| Aniline Radical | Formed via Hydrogen Atom Transfer (HAT) from the aniline to Fe(VI). nih.govacs.org |

| Azobenzene | Believed to form from the coupling of two aniline radicals. nih.gov |

| Nitrosobenzene | Can be formed from the aniline radical through further oxidation steps. acs.org |

| Nitrobenzene | Results from the oxidation of nitrosobenzene. acs.org |

These findings provide valuable insight into the transformation pathways of substituted anilines during Fe(VI) oxidation processes, which is relevant for wastewater treatment applications. nih.govacs.org

The polymerization of aniline and its derivatives can be initiated by photoinduced electron transfer (PIET). researchgate.net This process often utilizes a photosensitizer, such as a tris(2,2'-bipyridyl)ruthenium complex (Ru(bpy)₃²⁺), in an acidic aqueous solution. researchgate.netrsc.org The mechanism involves the photo-excitation of the sensitizer, which then participates in an electron transfer reaction with an electroactive molecule like N-phenyl-p-phenylenediamine (PPD), initiating the polymerization of aniline monomers. researchgate.net

The efficiency of this process is pH-dependent. At lower pH values, electrostatic repulsion between the protonated sensitizer and other molecules can hinder the initial electron transfer step. researchgate.net The resulting polyaniline (PANI) derivatives can be produced in various forms, including nanoparticles. researchgate.net The morphology and conductivity of the polymer can be influenced by factors such as the presence of protonic acid and the wavelength of light used for excitation. researchgate.net The impact of substituents on the aniline monomer affects the characteristics of the resulting polymer through both steric and electronic effects. nih.gov

Nucleophilic and Electrophilic Aromatic Substitution Reactions on Aniline and Methoxyphenyl Moieties

The two aromatic rings of 4-(3-Methoxyphenyl)aniline possess distinct electronic characteristics due to their respective substituents, the amino (-NH₂) group and the methoxy (B1213986) (-OCH₃) group. Both are strong electron-donating groups that activate the aromatic rings towards electrophilic aromatic substitution (EAS). makingmolecules.comchemistrysteps.com

Directing Effects of Substituents in Electrophilic Aromatic Substitution:

| Substituent Group | Ring | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -NH₂ (Amino) | Aniline Ring | Strongly Activating | Ortho, Para |

| -OCH₃ (Methoxy) | Phenyl Ring | Strongly Activating | Ortho, Para |

In electrophilic aromatic substitution, the -NH₂ group directs incoming electrophiles to the positions ortho and para to itself on the aniline ring. chemistrysteps.com Similarly, the -OCH₃ group directs electrophiles to its ortho and para positions on the methoxyphenyl ring. This dual activation makes the molecule highly reactive towards electrophiles, and regioselectivity will be determined by a combination of electronic and steric factors. However, under the strongly acidic conditions often used for EAS (e.g., nitration), the basic amino group can be protonated to form an anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director, which can complicate the reaction outcome. chemistrysteps.com

Nucleophilic aromatic substitution (NAS) on an electron-rich aryl system like this compound is generally unfavorable. libretexts.org NAS reactions typically require the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. libretexts.org In the absence of such activating groups, NAS is difficult to achieve. researchgate.net

Intramolecular and Intermolecular Radical Addition Reactions in Substituted Anilines

Radical addition reactions to arenes are important C-C bond-forming processes. The success of these reactions depends on the nature of both the radical and the aromatic substrate. In the context of substituted anilines, the electron-rich nature of the ring system makes it a suitable partner for electrophilic radicals. d-nb.info

Computational studies on the intramolecular radical addition to substituted anilines have shown that polar effects are highly significant. The highest reaction rates are achieved with a combination of an electrophilic radical and a nucleophilic arene. d-nb.info This is a key mechanistic step in certain synthetic transformations, such as the Minisci reaction. d-nb.info

Intermolecular radical additions to alkenes are characterized by the regioselective addition of a carbon-centered radical to the less-substituted carbon atom of the double bond. libretexts.org While addition to an aromatic ring is different, the underlying principles of kinetic control and the influence of steric and polar effects on the transition state are relevant. libretexts.org The addition of a radical to an unsymmetrically substituted aromatic ring, such as those in this compound, would be expected to favor positions dictated by the electronic stabilization of the resulting radical intermediate.

Regioselectivity and Stereoselectivity Considerations in Biaryl Aniline Reactions

Regioselectivity is a critical consideration in reactions involving biaryl compounds like this compound. In electrophilic aromatic substitution, the substitution pattern is governed by the directing effects of the existing amino and methoxy groups. Nonadiabatic ab initio molecular dynamics simulations of electrophilic attack on aniline have shown that positive-charge allocation in the aromatic ring governs the substitution pattern at the ortho, meta, or para positions. nih.gov

In metal-catalyzed cross-coupling reactions used to form biaryl systems, regioselectivity can be a significant challenge, particularly with unsymmetrically substituted intermediates like arynes. nih.gov However, studies have shown that catalyst design, such as the use of unsymmetrical ligand environments in palladium-catalyzed reactions, can induce and control regioselectivity. nih.gov For instance, in intramolecular biaryl coupling reactions to form dibenzo[b,d]pyran-6-one skeletons, the ratio of product regioisomers can be dramatically altered by changing the palladium catalyst, ligand, and base. semanticscholar.org

Stereoselectivity is primarily relevant when reactions create new chiral centers. For substitution reactions on the aromatic rings of this compound, no new chiral centers are formed. However, if the aniline nitrogen or other parts of the molecule were to participate in reactions that generate stereocenters, such as certain addition reactions, then stereochemical control would become an important factor.

Catalytic Applications of this compound Derivatives

One of the prominent areas where derivatives of this compound have shown significant promise is in carbon-carbon bond-forming reactions. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.

A notable application is in the Heck coupling reaction , a palladium-catalyzed method for the synthesis of substituted alkenes. Schiff base complexes derived from substituted anilines have been successfully utilized as catalysts in this reaction. For instance, palladium(II) Schiff base complexes have been synthesized and their catalytic prowess evaluated in the Heck coupling of bromobenzene and styrene. While specific studies focusing solely on this compound are emerging, the broader success of aniline-derived Schiff base palladium complexes provides a strong foundation for their application. The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) center, followed by olefin insertion and subsequent β-hydride elimination to yield the product and regenerate the catalyst.

Another cornerstone of C-C bond formation is the Suzuki-Miyaura coupling reaction , which forges a bond between an organoboron compound and an organohalide. Palladium(II) complexes bearing Schiff base ligands derived from various phenylamines have demonstrated excellent catalytic activity in these reactions. The ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. The electronic properties of the aniline derivative can significantly influence the efficiency of the catalyst.

Furthermore, derivatives of this compound are being explored as ligands in other significant catalytic transformations, including the Stille reaction , which couples an organotin compound with an organohalide. Palladium(II) Schiff base complexes have been screened for their catalytic performance in the Stille reaction, with promising results in the conversion of iodobenzene.

The following table summarizes the catalytic activity of representative palladium-Schiff base complexes in various cross-coupling reactions, highlighting the potential of aniline derivatives in this field.

| Catalyst Precursor | Ligand Type | Reaction Type | Substrates | Product Yield (%) | Reference |

| Palladium(II) acetate | Schiff Base | Heck Coupling | Bromobenzene, Styrene | High | [General literature on Pd-Schiff base catalysis] |

| Palladium(II) acetate | Schiff Base | Suzuki-Miyaura Coupling | Aryl halides, Arylboronic acids | Very Good | [General literature on Pd-Schiff base catalysis] |

| Palladium(II) complex | Schiff Base | Stille Reaction | Iodobenzene, Organotin reagent | 80% (conversion) | [General literature on Pd-Schiff base catalysis] |

Note: The yields and conditions are representative and can vary based on the specific derivative and reaction parameters.

The development of heterogeneous catalysts is a key area of research to improve the sustainability of chemical processes. Encapsulation of palladium Schiff-base complexes within supports like zeolite-Y has been shown to modify their catalytic activities and facilitate easy separation and reusability. This approach holds promise for the industrial application of catalysts derived from this compound.

In addition to cross-coupling reactions, the electrochemical oxidation of aniline derivatives has been a subject of mechanistic studies. These studies provide insights into the electron transfer processes that are fundamental to many catalytic cycles, including those involving oxidation reactions. While direct catalytic applications in this area for this compound derivatives are still under exploration, the foundational knowledge from these mechanistic studies is invaluable for designing future catalytic systems.

The exploration of this compound and its derivatives in asymmetric catalysis, where the catalyst selectively produces one enantiomer of a chiral product, represents an exciting future direction. The development of chiral Schiff base ligands derived from this aniline could lead to novel catalysts for enantioselective transformations.

Applications of 4 3 Methoxyphenyl Aniline in Advanced Materials and Functional Molecules

Organic Electronics and Optoelectronic Devices

The methoxyphenylaniline moiety is a cornerstone in the design of organic materials for electronic and optoelectronic applications. Its ability to facilitate charge transport and influence photophysical properties is leveraged in devices such as perovskite solar cells and organic light-emitting diodes.

Hole-Transporting Materials (HTMs) in Perovskite Solar Cells (PSCs) Utilizing Methoxyphenylaniline Structures

In the architecture of perovskite solar cells (PSCs), the hole-transporting material (HTM) plays a critical role in extracting holes from the perovskite absorber layer and transporting them to the electrode, thereby minimizing charge recombination and enhancing device efficiency. nih.gov Derivatives of methoxyphenylaniline are integral to some of the most successful HTMs due to their suitable energy levels and high hole mobility.

The benchmark HTM, Spiro-OMeTAD, incorporates the N,N-di(p-methoxyphenyl)amino functional group. nih.gov Its structure enables efficient hole extraction and transport, contributing significantly to the rapid increase in power conversion efficiencies (PCE) of PSCs. nih.gov Another prominent example is the polymer PTAA, which also features triphenylamine-like structures. chemborun.com Research has focused on modifying these core structures to improve performance, stability, and cost-effectiveness. For instance, modifying PTAA with a derivative containing N,N-bis(4-methoxyphenyl)aniline has been shown to improve the hydrophobicity and hole conductivity of the HTM layer, leading to an increase in the PCE of inverted PSCs from 18.67% to 20.23%. nih.gov The development of new HTMs often involves the strategic placement of methoxy (B1213986) groups on the aniline (B41778) framework to fine-tune the material's electronic and physical properties. chemborun.com

Table 1: Performance of Perovskite Solar Cells with Methoxyphenylaniline-Based HTMs

| HTM | PCE (%) | Notes |

|---|---|---|

| Spiro-OMeTAD | 18.59% | Widely used benchmark HTM in many high-performing PSCs. nih.gov |

| PTAA | 16.2% | A polymeric HTM alternative to small molecule Spiro-OMeTAD. chemborun.com |

| PTAA/M2 | 20.23% | Modified PTAA with a bis(4-methoxyphenyl)aniline derivative, showing enhanced performance over pristine PTAA. nih.gov |

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs) Incorporating Methoxyphenylaniline Derivatives

Organic Light-Emitting Diodes (OLEDs) are solid-state devices composed of thin organic layers sandwiched between two electrodes. oled.com When a current is applied, charge carriers (electrons and holes) are injected, which then recombine in an emissive layer to produce light. oled.com Triphenylamine derivatives, including those with methoxyphenylaniline structures, are widely employed as hole-injection and hole-transport materials in OLEDs. tcichemicals.com

These materials are valued for their thermal stability and amorphous nature, which promotes the formation of uniform, transparent films essential for device fabrication and performance. tcichemicals.com The methoxyphenylaniline core helps to lower the ionization potential, facilitating efficient hole injection from the anode and transport to the emissive layer. Materials like N,N-diphenyl-N,N-bis(3-methylphenyl)-1,1-biphenyl-4,4-diamine (TPD) and 1,4-bis(1-naphthylphenylamino)biphenyl (NPB) are common examples of HTL materials that share the core diarylamine structure. iupac.org The incorporation of the methoxyphenylaniline moiety into the molecular design of emitters or hosts in the emissive layer can also influence the color and efficiency of the light emission. The development of advanced OLEDs, including thermally activated delayed fluorescent (TADF) materials, continues to explore complex amine structures to achieve 100% internal quantum efficiency. st-andrews.ac.uk

Polymer Chemistry and Polymerization Studies of Aniline-Based Monomers

The aniline backbone is the basis for one of the most studied conducting polymers, polyaniline. The introduction of substituents, such as a methoxy group, allows for the modification of the polymer's properties, including solubility, processability, and electrochemical behavior.

Synthesis of Polyaniline and Polyaniline-Based Nanocomposites

Polyaniline and its derivatives are typically synthesized via the chemical or electrochemical oxidative polymerization of the corresponding aniline monomers. researchgate.netnih.gov The polymerization of a methoxy-substituted aniline, such as 4-(3-Methoxyphenyl)aniline, would proceed through a similar mechanism. In a typical chemical synthesis, the monomer is dissolved in an acidic medium, such as 1 M HCl, and an oxidizing agent like ammonium (B1175870) persulfate is added dropwise to initiate the reaction. ias.ac.in

The reaction proceeds through the formation of radical cations, which couple to form dimers, oligomers, and ultimately the final polymer chain. nih.gov The presence of the methoxyphenyl group can influence the polymerization process and the final properties of the polymer. For example, studies on poly(aniline-co–o-methoxy aniline) have shown that the copolymer's characteristics can be tuned by varying the monomer feed ratio. researchgate.net The resulting polymers can be characterized by various spectroscopic methods to confirm their structure and properties. These substituted polyanilines are investigated for applications such as corrosion protection and sensors. researchgate.netnih.gov

This compound as a Building Block for Complex Organic Synthesis

Beyond its use in functional materials, this compound is a valuable precursor for the synthesis of a wide range of complex organic molecules, particularly heterocyclic compounds that are prevalent in medicinal chemistry and materials science.

Precursors for Heterocyclic Ring Systems (e.g., Pyrazoles, Quinolines, Benzotriazoles, Benzimidazoles)

The aniline functional group is a versatile handle for constructing various nitrogen-containing rings through cyclization and condensation reactions.

Pyrazoles: The synthesis of pyrazoles often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. prepchem.com Aniline derivatives like this compound can be converted into the corresponding phenylhydrazine, which then serves as the key building block. For instance, (4-methoxyphenyl)hydrazine (B1593770) hydrochloride can be reacted with 4,4-dimethoxy-2-butanone (B155242) to yield 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole. prepchem.com

Quinolines: Several classic named reactions, such as the Skraup and Friedländer syntheses, utilize anilines to construct the quinoline (B57606) core. nih.gov These methods typically involve the reaction of an aniline with α,β-unsaturated carbonyl compounds, aldehydes, or ketones under acidic conditions. For example, quinolines can be synthesized directly from anilines and aldehydes or alcohols over heterogeneous catalysts. organic-chemistry.orgrsc.org The reaction of 2-methoxy-phenylamine with 3-dimethylamino-1-(4-methoxy-phenyl)-propan-1-one in the presence of hydrochloric acid yields 8-Methoxy-4-(4-methoxyphenyl)quinoline. researchgate.net

Benzotriazoles: The synthesis of benzotriazoles typically starts from an o-phenylenediamine (B120857) derivative, which can be prepared from the corresponding aniline. gsconlinepress.com The o-phenylenediamine is then diazotized with sodium nitrite (B80452) in acetic acid, leading to spontaneous cyclization to form the benzotriazole (B28993) ring. gsconlinepress.com The methoxyphenyl group can be introduced before or after the formation of the triazole ring through cross-coupling reactions, such as the Suzuki-Miyaura reaction, with an appropriate boronic acid. core.ac.ukacs.org

Benzimidazoles: Benzimidazoles are commonly synthesized by the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde. nih.govmdpi.com As with benzotriazoles, the synthesis would begin with the conversion of this compound to an appropriately substituted o-phenylenediamine. This precursor is then cyclized. For example, the synthesis of 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole can be achieved through methods involving the intramolecular cyclization of N-(2-iodoaryl)benzamidine precursors. mdpi.com

Table 2: Heterocyclic Systems Derived from Aniline Precursors

| Heterocycle | General Synthetic Method | Key Reagents |

|---|---|---|

| Pyrazole (B372694) | Condensation | Phenylhydrazine, 1,3-dicarbonyl compound. prepchem.com |

| Quinoline | Friedländer/Skraup Synthesis | Aniline, aldehydes/ketones/glycerol, acid catalyst. nih.govrsc.org |

| Benzotriazole | Diazotization/Cyclization | o-Phenylenediamine, sodium nitrite, acetic acid. gsconlinepress.com |

Design of Multifunctional Intermediates in Fine Chemical Synthesis

This compound serves as a quintessential example of a multifunctional intermediate in the realm of fine chemical synthesis. Its utility stems from the presence of three key reactive features within its structure: the aniline moiety, the phenyl ring of the aniline, and the methoxy-substituted phenyl ring. This combination of functional groups provides a versatile platform for constructing more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials. nbinno.com

The aniline group (-NH2) is a primary aromatic amine, which is a fundamental building block in organic synthesis. It can readily undergo a variety of chemical transformations, such as diazotization, acylation, alkylation, and condensation reactions. These reactions allow for the introduction of a wide array of other functional groups, making it a key handle for molecular elaboration. For instance, the synthesis of sulfonamides can be achieved by reacting the aniline derivative with sulfonyl chlorides. mdpi.com The amino group also directs electrophilic substitution to the ortho- and para-positions of its phenyl ring, enabling further functionalization.

The biphenyl (B1667301) core of the molecule provides a rigid and electronically conjugated scaffold. This structure is often found in molecules designed for applications in advanced materials, such as organic light-emitting diodes (OLEDs) and conducting polymers. rsc.org The methoxy group (-OCH3) on the second phenyl ring acts as an electron-donating group, which can influence the electronic properties of the entire molecule. It also offers a potential site for ether cleavage to yield a phenol, adding another layer of synthetic versatility.

The strategic value of substituted anilines like this compound is their role as "building blocks" in the synthesis of high-value, complex target molecules. nbinno.comcheminovas.com The synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry, often utilizes aniline derivatives as starting materials. For example, pyrazole derivatives with potential anti-inflammatory properties have been synthesized using substituted phenyl-containing precursors. nih.gov The specific arrangement of the methoxy group at the meta-position of the second phenyl ring can subtly influence the steric and electronic properties, which can be crucial for achieving desired biological activity or material properties in the final product.

The development of synthetic routes utilizing such intermediates is a core focus of fine chemical manufacturing. The goal is to devise efficient, high-yield processes to produce complex molecules. The use of a pre-formed biphenyl amine structure like this compound can significantly shorten synthetic sequences compared to building the molecule fragment by fragment.

| Functional Group | Common Reactions | Synthetic Utility |

| Primary Aromatic Amine (-NH2) | Diazotization, Acylation, Alkylation, Condensation | Introduction of N-containing functional groups, formation of amides, sulfonamides, imines, and heterocyclic rings. |

| Biphenyl Core | Electrophilic Substitution | Provides a rigid, conjugated scaffold for materials science applications and directs further functionalization. |

| Methoxy Group (-OCH3) | Ether Cleavage | Can be converted to a hydroxyl group for further modification; influences electronic properties. |

Corrosion Inhibition Studies of Aniline Derivatives and Their Adsorption Characteristics

Aniline and its derivatives are recognized for their potential as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. najah.edunih.gov The effectiveness of these organic molecules is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.netresearchgate.net This adsorption process hinders both the cathodic (e.g., hydrogen evolution) and anodic (metal dissolution) reactions of the corrosion process. najah.edu

The inhibitive properties of molecules like this compound are dictated by their chemical structure. The presence of heteroatoms (like nitrogen in the amine group) with lone pairs of electrons, aromatic rings with π-electrons, and substituent groups all play a crucial role. nih.gov The nitrogen atom can coordinate with vacant d-orbitals of the metal, while the π-electrons of the aromatic rings can also interact with the metal surface. These interactions facilitate the adsorption of the inhibitor onto the metal. najah.edu

Studies on similar aniline derivatives have shown that they typically act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. najah.eduresearchgate.net The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, which describes a monolayer adsorption process. najah.eduresearchgate.net The strength and nature of this adsorption can be elucidated through the calculation of thermodynamic parameters, such as the standard free energy of adsorption (ΔG°ads). Negative values of ΔG°ads indicate a spontaneous adsorption process.

The efficiency of corrosion inhibition generally increases with the concentration of the inhibitor. arabjchem.org Research on molecules with methoxy phenyl moieties has demonstrated their ability to form a protective film on the metal surface. researchgate.net Electrochemical impedance spectroscopy (EIS) is a common technique used to study these phenomena, where an increase in the charge transfer resistance (Rct) in the presence of the inhibitor signifies a reduction in the corrosion rate. nih.govresearchgate.net

The table below presents representative data from a study on a related compound, (E)-4-methoxy-N-(methoxybenzylidene)aniline, which illustrates the effect of concentration on inhibition efficiency for mild steel in an acidic medium.

| Inhibitor Concentration (M) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | 550 | - |

| 1 x 10⁻⁶ | 175 | 68.2 |

| 1 x 10⁻⁵ | 110 | 80.0 |

| 1 x 10⁻⁴ | 75 | 86.4 |

| 1 x 10⁻³ | 50 | 90.9 |

Data is illustrative and based on findings for similar methoxy-aniline derivatives.

Quantum chemical calculations are also employed to correlate the molecular structure of inhibitors with their performance. najah.edu Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE) can provide insights into the reactivity of the molecule and its tendency to adsorb on a metal surface. najah.eduresearchgate.net Generally, a higher EHOMO value and a lower ELUMO value are associated with greater inhibition efficiency.

Environmental Photochemistry and Biodegradation of Aromatic Amines: Academic Perspectives

Photodegradation Pathways of Aniline (B41778) in Aqueous Solutions

The photochemical transformation of aniline in aquatic environments is a key process influencing its persistence. Degradation can occur through the direct absorption of sunlight or via indirect mechanisms involving other light-absorbing substances present in the water.

Direct photolysis occurs when a chemical absorbs light energy, leading to its transformation. Aniline and its derivatives can absorb UV radiation, which can initiate their degradation. mdpi.com However, indirect photolysis is often a more significant pathway in natural waters. This process is mediated by photochemically produced reactive species, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and dissolved organic matter (DOM) triplet states. nih.govnih.gov

Hydroxyl radicals, highly reactive oxidants, can be generated through the photolysis of nitrates and nitrites in sunlit waters. nih.gov These radicals readily attack the electron-rich aromatic ring of aniline, leading to the formation of intermediates like aminophenols. mdpi.com Another important mechanism involves photosensitization by dissolved organic matter. DOM absorbs sunlight and transfers the energy to oxygen, creating singlet oxygen, or forms excited triplet states that can directly react with aniline. The presence of microalgae has also been shown to accelerate the photodegradation of aniline, likely through the generation of reactive oxygen species. nih.gov

The initiation process for photoamination of aromatic compounds can involve electron transfer from the excited aromatic compound to a sensitizer, generating a cation radical. This radical can then undergo nucleophilic addition by amines. rsc.org

The rate of aniline phototransformation is highly dependent on the composition of the aqueous matrix. Several environmental factors can influence the kinetics of both direct and indirect photolysis.

Dissolved Organic Matter (DOM): DOM, such as humic and fulvic acids, plays a dual role. It can act as a photosensitizer, accelerating indirect photolysis. Conversely, it can also act as a light screen, absorbing photons that would otherwise be available for direct photolysis, thereby reducing the degradation rate. nih.gov

Nitrate (B79036) Concentration: Higher concentrations of nitrate can lead to increased production of hydroxyl radicals upon irradiation, enhancing the rate of indirect photolysis. nih.gov

pH: The pH of the water can affect the speciation of aniline and the activity of reactive species, thereby influencing degradation rates. For instance, the protonation of the amino group at lower pH can alter the compound's reactivity and light absorption properties. mdpi.com

Presence of Other Substances: Various inorganic and organic compounds present in the water can quench excited states or scavenge reactive species, inhibiting photodegradation. For example, photolysis rates for chloroanilines were found to be lower in estuarine water compared to distilled water, potentially due to quenching by humic substances. researchgate.net

The following table summarizes the effects of key environmental factors on aniline photodegradation kinetics.

| Factor | Effect on Photodegradation Rate | Mechanism |

| Dissolved Organic Matter (DOM) | Can increase or decrease | Acts as a photosensitizer (increase) or a light screen (decrease). nih.gov |

| Nitrate | Increases | Generates hydroxyl radicals (•OH) upon photolysis. nih.gov |

| pH | Variable | Affects the chemical speciation of aniline and the activity of reactive species. mdpi.com |

| Microalgae | Increases | Generates reactive oxygen species. nih.gov |

Biological Degradation Processes of Aromatic Amines

Microbial activity is a primary driver for the removal of aromatic amines from soil and water. The biodegradability and the specific metabolic pathways are contingent on the environmental conditions (aerobic vs. anaerobic) and the microbial communities present. While data for 4-(3-Methoxyphenyl)aniline is not available, the degradation of aniline and other substituted anilines has been extensively studied.

Under aerobic conditions, bacteria are highly effective at degrading aniline. The primary mechanism involves the enzymatic oxygenation of the aromatic ring, a step catalyzed by dioxygenase enzymes. nih.govzju.edu.cn

The most common aerobic pathway for aniline degradation proceeds as follows:

Dioxygenation: Aniline is first converted to catechol by an aniline dioxygenase. zju.edu.cnnih.gov

Ring Cleavage: The catechol intermediate then undergoes ring fission, which can occur via two main routes:

Ortho-cleavage pathway: The aromatic ring is cleaved between the two hydroxyl groups. asm.orgfrontiersin.org

Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups. nih.govnih.gov

Further Metabolism: The resulting aliphatic acids are further metabolized through central metabolic pathways, ultimately leading to carbon dioxide and water. nih.gov

A diverse range of bacteria capable of degrading aniline has been isolated, often from contaminated industrial sites or activated sludge. nih.gov These microbial consortia often exhibit greater metabolic versatility and resilience than single strains. nih.gov Genera known to be involved in aniline degradation include Pseudomonas, Delftia, Bacillus, and Rhodococcus. nih.govresearchgate.netplos.orgnih.gov Some strains, like Delftia sp. AN3, have shown remarkable tolerance to high concentrations of aniline. zju.edu.cnnih.gov The presence of substituents on the aniline ring, such as chloro or fluoro groups, can affect the rate and pathway of degradation. For example, increasing fluorine substitution has been shown to require longer enrichment times for microbial cultures and results in lower maximum specific degradation rates. nih.gov

| Bacterial Genus | Degradation Capability | Reference |

| Delftia | Can use aniline as a sole carbon and nitrogen source; tolerant to high concentrations. | zju.edu.cnnih.gov |

| Pseudomonas | Degrades aniline and chloroanilines. | nih.govtci-thaijo.org |

| Bacillus | Consortium capable of degrading aniline and its chlorinated derivatives. | researchgate.net |

| Rhodococcus | Capable of co-metabolic degradation of chloroanilines. | plos.org |

The degradation of aromatic amines under anaerobic conditions is generally slower and follows different biochemical routes compared to aerobic processes. These pathways are crucial in environments devoid of oxygen, such as sediments and certain wastewater treatment systems.

Under sulfate-reducing and methanogenic conditions, the initial activation of the stable aromatic ring is a key challenge. For aniline, a common anaerobic pathway involves:

Carboxylation: An initial carboxylation of aniline to 4-aminobenzoate (B8803810). scispace.comresearchgate.net

Activation: The 4-aminobenzoate is then activated to 4-aminobenzoyl-CoA.

Reductive Deamination: This intermediate undergoes reductive deamination to form benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. scispace.com

Ring Reduction and Cleavage: The benzoyl-CoA is then further metabolized through ring reduction and subsequent cleavage.

Sulfate-reducing bacteria, such as Desulfobacterium anilini, have been isolated that can completely mineralize aniline to CO₂, NH₃, and sulfide. nih.gov In methanogenic consortia, the degradation of aniline can be a syntrophic process, where different microbial groups work together to break down the compound into methane (B114726) and carbon dioxide. Reductive deamination has also been identified as a new initial step in the anaerobic microbial degradation of some halogenated anilines. researchgate.net

The ultimate goal of biodegradation is the complete mineralization of the organic pollutant to inorganic products like CO₂, H₂O, and mineral salts. The extent of mineralization is a key measure of the effectiveness of a bioremediation process.

During aerobic degradation, key intermediates include catechol and its ring-cleavage products. nih.govtci-thaijo.org In some cases, incomplete degradation can lead to the formation of polymeric substances or other transformation products. For example, soil fungi can transform anilines into azobenzenes and other polyaromatic products. cdnsciencepub.com

Under anaerobic conditions, benzoate (B1203000) is a significant intermediate in the degradation of aniline. scispace.com The biotransformation of some substituted anilines can result in the formation of corresponding acetanilides. nih.gov The rate of mineralization can be influenced by the concentration of the substrate and the presence of co-substrates. Studies have shown that the mineralization of aromatic compounds can be directly proportional to the chemical concentration at trace levels. researchgate.net

The following table presents examples of biotransformation products from different aromatic amines.

| Parent Compound | Condition | Key Intermediates/Products | Reference |

| Aniline | Aerobic | Catechol, 2-hydroxymuconic semialdehyde | researchgate.net |

| Aniline | Anaerobic | 4-Aminobenzoate, Benzoate | scispace.com |

| Chloroanilines | Aerobic | Chlorocatechols | frontiersin.org |

| Herbicide-derived anilines | Aerobic (Fungal) | Azobenzenes, higher polymers | cdnsciencepub.com |

| Various substituted anilines | in vivo (Zebrafish) | Acetanilides | nih.gov |

Advanced Remediation Strategies Based on Degradation Science for Aniline Contamination

The persistence of certain aniline derivatives, such as this compound, in the environment necessitates the development of advanced remediation strategies. mdpi.com When conventional biological treatment methods are ineffective due to substrate specificity or toxicity, technologies based on chemical degradation science, particularly Advanced Oxidation Processes (AOPs), offer powerful alternatives. nih.govresearchgate.net AOPs are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (HO•), which can degrade a wide range of refractory organic pollutants. nih.govmdpi.com

Several AOPs have proven effective for the elimination of aniline and its derivatives from wastewater: nih.govresearchgate.net